Journal Name:Science and Technology of Advanced Materials
Journal ISSN:1468-6996
IF:7.821
Journal Website:http://iopscience.iop.org/1468-6996
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:72
Publishing Cycle:Bimonthly
OA or Not:Yes
CdS nanoparticle decorated triazine-based COFs with enhanced photocatalytic activity for highly effective degradation of emerging contaminants†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2021-10-19 , DOI: 10.1039/D1NJ04229G
The photocatalytic technique is an attractive strategy to activate persulfate for generating free radicals in the wastewater purification process. Herein, CdS nanoparticles with unique optical properties were employed to decorate the COF-based photocatalyst (denoted as TpMA) containing C3N4 active units via a feasible method. Interestingly, TpMA decorated with CdS nanoparticles exhibited enhanced optical absorbability and a small charge transfer resistance. Benefitting from the close interfacial connections between CdS nanoparticles and TpMA, the recombination of photogenerated electrons and holes could be effectively inhibited. As expected, the obtained CdS@TpMA composites displayed excellent photocatalytic activity, which could activate persulfate to produce SO4−˙ and ˙OH under visible light irradiation. In comparison with pristine CdS nanoparticles and TpMA, the 25% CdS@TpMA composite presented the best photocatalytic degradation ability, and 97.6% of diclofenac sodium, 95.2% of tetracycline and 93.8% of ibuprofen could be effectively removed within 70 min. The corresponding TOC removal efficiencies were more than 60%. More significantly, the 25% CdS@TpMA composite displayed great performance and structural stabilities. Furthermore, a possible photocatalytic mechanism was also proposed. In short, the current work not only provides a promising candidate for degrading drug residues, but also offers some novel viewpoints for further research.
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Blue thermally activated delayed fluorescence emitters with a δ-pyridoindole donor moiety†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2018-02-27 , DOI: 10.1039/C8NJ00767E
Three blue thermally activated delayed fluorescence (TADF) emitters containing a δ-pyridoindole donor moiety and diphenyltriazine acceptor moiety were designed, synthesized and characterized using photophysical and electroluminescence studies. Their photophysical properties and device performances were compared with those of control materials comprising a carbazole donor moiety. The functional properties were altered by different numbers and linking position of the δ-pyridoindole donor moiety. The δ-pyridoindole-substituted materials exhibited blue-shifted emissions and low-lying HOMO levels when compared to their control materials. The as-fabricated OLED devices based on these TADF emitters with a δ-pyridoindole donor demonstrated the blue electroluminescence property with maximum external quantum efficiency of 22.1% and CIE color coordinates of (0.16, 0.23). This result showed that heteroatom engineering in the molecular skeleton is an effective way towards designing highly efficient blue TADF emitters.
Detail
Blurring the line between solution and the gas phase: collision-induced dissociation of hypersolvated lanthanide trications provides insights into solution acidity
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2011-04-18 , DOI: 10.1039/C1NJ20105K
Lanthanide ions provide a classic example of the distortion of speciation that sometimes occurs during the electrospray ionization (ESI) process. Under normal conditions, M3+ ions are not observed as such from aqueous solution; rather, they appear as charge-reduced species such as [M(OH)]2+ or even [MO]+ ions. However, source conditions can be tuned to a “cold-flooding” mode such that [M(H2O)n]3+ ions can be readily obtained, thus providing spectra that are much more representative of the solution speciation. Examination of heavily hydrated trications by MS/MS enables the step-by-step progression of a small droplet to a solvated ion and eventually to a solvent-free ion to be examined in detail, and the point at which charge reduction occurs can be established. We find a strong correlation between the solution acidity of each lanthanide ion and the number of water molecules at which charge reduction occurs under MS/MS conditions. Examination of previously published data on a range of dications supports this conclusion. So not only can ESI-MS provide an accurate picture of the solution speciation, it can also provide insights into chemical behavior in solution.
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Bright fluorescence through activation of a low absorption fluorophore: the case of a unique naphthalimide–tetrazine dyad†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2011-06-22 , DOI: 10.1039/C1NJ20100J
An original fluorescent dyad has been prepared, featuring a 1,8-naphthalimide chromophore linked to a fluorescent tetrazine. This bichromophore benefits from the good absorption coefficient of the imide, and displays a quasi complete energy transfer to the tetrazine, followed by its fluorescence emission. This allows the preparation of remarkable transparent solutions and solids displaying a strong yellow fluorescence with a long life-time.
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BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2016-10-12 , DOI: 10.1039/C6NJ02705A
1-Butyl-3-methylimidazolium hydrogen carbonate (BMIm HCO3) was used as an ionic liquid with carboxylating properties able to convert, in the presence of an alkyl halide, amines into the corresponding carbamate esters. Moderate to good yields of carbamates were obtained according to the nature of the amine and the alkylating agent.
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Bromine kinetic isotope effects: insight into Grignard reagent formation†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2013-03-26 , DOI: 10.1039/C3NJ00197K
The study focuses on the determination of bromine kinetic isotope effects (Br-KIEs) on Grignard reagent formation applying compound specific bromine isotope analysis. Clear difference between the Br-KIE values for aromatic and aliphatic bromides was observed. The measured Br-KIE values were found to be in a good agreement with the theoretical predictions.
Detail
Cesium-doped graphene grown in situ with ultra-small TiO2 nanoparticles for high-performance lithium-ion batteries†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2017-06-26 , DOI: 10.1039/C7NJ01251A
For applications of lithium-ion batteries (LIBs), to improve the electronic conductivity and the electrochemical kinetics of the electrode material, a novel composite of ultra-small TiO2 nanoparticles grown in situ on cesium-doped reduced graphene oxide was prepared. The ultra-small TiO2 nanoparticles (∼7 nm), which were obtained by refluxing in anhydrous ethanol, were evenly distributed on the graphene surface, endowing high reactivity with Li+. In particular, doping of graphene with Cs was proposed and was performed in the electrode material of LIBs by a facile method. The electron-doping effect of graphene was proved to increase the electronic conductivity of the composite. Benefiting from these properties, a Cs-doped rGO/TiO2 (CsGT) electrode displayed good cyclability and particularly outstanding rate capability. The CsGT electrode exhibited a capacity of 163 mA h g−1 at 0.4C after 100 cycles, as well as a capacity of 109 mA h g−1 with a retention of 55.4% when the current density was increased to 20C, which was much better than the performance of control samples. At a current density of 40C, the CsGT electrode exhibited a highly reversible capacity of 70 mA h g−1 after 1000 cycles. The superiority of doping with Cs in comparison with calcination under a reducing atmosphere is carefully discussed via detailed characterization and electrochemical impedance spectroscopy (EIS) analysis.
Detail
BSA capped bi-functional fluorescent Cu nanoclusters as pH sensor and selective detection of dopamine
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2017-12-20 , DOI: 10.1039/C7NJ03524A
In this study, a facile and environment-friendly method for the preparation of bovine serum albumin (BSA) capped fluorescent Cu nanoclusters (BSA-CuNCs) was adopted. The as-prepared BSA-CuNCs were characterized by ultraviolet-visible spectroscopy (UV-Vis), fluorescent spectroscopy, Fourier transform infrared (FT-IR) spectroscopy and transmission electron microscopy (TEM). The fluorescence excitation and emission wavelength of BSA-CuNCs appeared at 325 and 406 nm, respectively. The as-synthesized BSA-CuNCs can be utilized as a bi-functional nanomaterial for pH sensing and dopamine (DA) detection with good performance. The fluorescence intensity decreased linearly with decrease in pH from 12 to 5 and increased linearly with increase in DA concentration from 0.5 to 50 μM. TEM measurements proved that the decrease in the pH value resulted in the aggregation of BSA-CuNCs, leading to color change and the quenching of fluorescence. The FT-IR spectra, fluorescent spectra, UV-Vis spectra and zeta potential measurements demonstrated that DA can be combined with Cu2+ and the Cu2+ would be removed from the surface of BSA-CuNCs. As a result, the fluorescence was recovered owing to the formation of the highly stable compound CuH2(DA)2. The pH value of five water samples was determined by the proposed method with relative errors of less than 0.91%. Furthermore, DA in human urine samples was also analyzed by BSA-CuNCs with good recoveries ranging from 90.4% to 104.7% using the standard addition method. It is believed that the bi-functional BSA-CuNCs will show great potential in bio-systems.
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Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2021-06-04 , DOI: 10.1039/D1NJ01536B
It was of great significance to develop efficient and stable electrocatalysts for oxygen evolution reactions via simple and environmentally-friendly methods. Herein, by changing the reaction conditions, we prepared a unique rod-like bimetallic CoFe selenite with different exposure of crystal facets via a surfactant-free hydrothermal method. Then, via in situ calcination under N2 atmosphere at different temperatures, the optimal calcined sample, namely NC4FS-350, showed excellent OER performance of 235 mV@10 mA cm−2 and Tafel slope of 56.1 mV dec−1 on a glassy carbon electrode, which should be ascribed to its abundant activity sites and improved instinct activity from its improved electronic conductivity, faster mass transfer and electrolyte diffusion, derived from the unique chemical composition and amorphous mesoporous structure. This study provides an efficient strategy to design and develop earth abundant electrocatalysts in the field of energy storage and conversion.
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Bulk and surface characteristics of pure and alkalized Mn2O3: TG, IR, XRD, XPS, specific adsorption and redox catalytic studies
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: , DOI: 10.1039/A800796I
α-Mn2O3 (containing a minor proportion of Mn5O8) was obtained by calcination of pure MnO2 at 700°C for 2 h. It was alkalized by impregnation of the parent dioxide with potassium and barium nitrate solutions prior to the calcination. K-Mn2O3 (α-Mn2O3+KMn8O16) and Ba-Mn2O3 (α-Mn2O3) thus respectively produced were subjected, together with the unmodified Mn2O3, to the title bulk and surface characterization techniques. It has been implied that the alkalization improves the electron density and the mobility of lattice and surface oxygen species. As a result, the bulk thermochemical stability is reduced on heating in a CO atmosphere, and a capacity towards CO2 uptake is developed. Moreover, the surface catalytic behaviour towards CO oxidation in the gas phase is maintained, and the behaviour towards H2O2 decomposition in the liquid phase is considerably promoted.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.90 61 Science Citation Index Science Citation Index Expanded Not
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